molecular formula C10H16FN2O14P3 B1678264 PSI-7409 CAS No. 1015073-42-3

PSI-7409

Cat. No.: B1678264
CAS No.: 1015073-42-3
M. Wt: 500.16 g/mol
InChI Key: IPHULAIUXUVCHH-VPCXQMTMSA-N
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Description

GS-461203 is a pharmacologically active metabolite of sofosbuvir, a nucleotide analog used in the treatment of hepatitis C virus (HCV) infections. Sofosbuvir is a prodrug that is metabolized into GS-461203, which acts as a defective substrate for the HCV RNA-dependent RNA polymerase, thereby inhibiting viral replication .

Preparation Methods

The preparation of GS-461203 involves the synthesis of sofosbuvir, followed by its intracellular metabolism to the active triphosphate form. The synthetic route for sofosbuvir includes the coupling of a uridine derivative with a phosphoramidate moiety, followed by several purification steps. Industrial production methods for sofosbuvir involve large-scale chemical synthesis and stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

GS-461203 undergoes several types of chemical reactions, including:

    Oxidation: GS-461203 can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups present in GS-461203.

    Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. .

Scientific Research Applications

GS-461203 has several scientific research applications, including:

Mechanism of Action

GS-461203 exerts its effects by inhibiting the HCV RNA-dependent RNA polymerase (NS5B). It is incorporated into the viral RNA by the polymerase, leading to chain termination and inhibition of viral replication. The molecular targets of GS-461203 include the active site of the NS5B polymerase, where it competes with natural nucleotides for incorporation into the viral RNA .

Comparison with Similar Compounds

GS-461203 is unique compared to other nucleotide analogs due to its high potency and low resistance profile. Similar compounds include:

Properties

IUPAC Name

[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FN2O14P3/c1-10(11)7(15)5(25-8(10)13-3-2-6(14)12-9(13)16)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h2-3,5,7-8,15H,4H2,1H3,(H,20,21)(H,22,23)(H,12,14,16)(H2,17,18,19)/t5-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHULAIUXUVCHH-VPCXQMTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FN2O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015073-42-3
Record name GS-461203
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015073423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PSI-7409
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T90A75S60M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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